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Compound of Interest

Compound Name:
tert-Butyl (3-

formylphenyl)carbamate

Cat. No.: B112115 Get Quote

An In-Depth Technical Guide to tert-Butyl (3-formylphenyl)carbamate for Advanced

Research Applications

Foreword: Unveiling a Versatile Bifunctional
Building Block
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic

use of bifunctional building blocks is paramount for the efficient construction of complex

molecular architectures. Tert-butyl (3-formylphenyl)carbamate, a molecule possessing both

a protected amine and a reactive aldehyde on a central phenyl ring, represents a quintessential

example of such a scaffold. The tert-butyloxycarbonyl (Boc) group offers robust protection for

the aniline nitrogen, stable under a wide range of nucleophilic and basic conditions, yet readily

removable under acidic treatment. Concurrently, the formyl (aldehyde) group at the meta-

position serves as a versatile chemical handle for a myriad of transformations, including

reductive aminations, Wittig reactions, and nucleophilic additions. This guide provides an in-

depth exploration of the physical, chemical, and spectroscopic properties of this compound,

alongside field-proven protocols and safety guidelines, to empower researchers in leveraging

its full synthetic potential.
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A thorough understanding of a reagent's fundamental properties is the bedrock of its effective

application. Tert-butyl (3-formylphenyl)carbamate is a stable, solid material under standard

laboratory conditions, facilitating its handling and storage.

Molecular Structure
The compound's structure features a delicate balance of functional groups that dictate its

reactivity. The electron-withdrawing nature of the formyl group influences the electronic

properties of the aromatic ring, while the bulky Boc-protecting group provides steric shielding

and modulates the nucleophilicity of the amine.

Figure 1: Molecular Structure of tert-Butyl (3-formylphenyl)carbamate

Core Physical Properties
The key physicochemical properties are summarized below for quick reference. These values

are critical for experimental design, including solvent selection, reaction temperature, and

purification strategy.
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Property Value Reference(s)

CAS Number 176980-36-2 [1]

Molecular Formula C₁₂H₁₅NO₃ [2]

Molecular Weight 221.25 g/mol [2]

Appearance
White to off-white

solid/crystalline powder
[3]

Melting Point 88 - 89 °C [3]

Boiling Point
290.6 °C at 760 mmHg

(Predicted)
N/A

Solubility

Soluble in polar organic

solvents (e.g., EtOH, Acetone,

CHCl₃, DCM, THF). Slightly

soluble in water.

N/A

InChI Key
JEUBPGIHGQWLAJ-

UHFFFAOYSA-N
N/A

Chapter 2: Spectroscopic Profile & Characterization
Structural confirmation is a non-negotiable step in synthesis. The following data provides the

expected spectroscopic fingerprint for tert-Butyl (3-formylphenyl)carbamate, enabling

unambiguous identification and purity assessment.

Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a clear map of the proton environments within the molecule.

The aldehydic proton is the most downfield and diagnostic signal, appearing as a singlet

around 9.97 ppm. The aromatic region shows a characteristic pattern for a 1,3-disubstituted

benzene ring. The large singlet at 1.54 ppm, integrating to nine protons, is the unmistakable

signature of the tert-butyl group.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference(s)

9.97 Singlet (s) 1H
Aldehyde (-H-

C=O)
[4]

7.93 Singlet (s) 1H Aromatic (Ar-H) [4]

7.64 Doublet (d) 1H Aromatic (Ar-H) [4]

7.50 Triplet (t) 1H Aromatic (Ar-H) [4]

7.29 Doublet (d) 1H Aromatic (Ar-H) [4]

6.89 Singlet (s) 1H Amine (-NH-) [4]

1.54 Singlet (s) 9H
tert-Butyl (-

C(CH₃)₃)
[4]

Spectrum

recorded in

CDCl₃ at 400

MHz.

Carbon Nuclear Magnetic Resonance (¹³C NMR)
While specific, experimentally-derived ¹³C NMR data is not readily available in published

literature, the chemical shifts can be reliably predicted based on the functional groups present.

These predictions are invaluable for confirming the carbon skeleton.
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Predicted Chemical Shift (δ) ppm Carbon Assignment

~192 Aldehyde Carbonyl (C=O)

~153 Carbamate Carbonyl (N-C=O)

~139 Aromatic (Ar-C-N)

~137 Aromatic (Ar-C-CHO)

~130 Aromatic (Ar-CH)

~125 Aromatic (Ar-CH)

~122 Aromatic (Ar-CH)

~118 Aromatic (Ar-CH)

~81 Quaternary Carbon (-C(CH₃)₃)

~28 Methyl Carbons (-C(CH₃)₃)

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of the key carbonyl

and amine functional groups. The spectrum is expected to be dominated by strong C=O

stretching vibrations.

Predicted Wavenumber
(cm⁻¹)

Vibration Type Functional Group

~3360 N-H Stretch Carbamate

~2980 C-H Stretch Aliphatic (tert-Butyl)

~2830, ~2730 C-H Stretch (Fermi Doublet) Aldehyde

~1715 C=O Stretch Carbamate

~1695 C=O Stretch Aromatic Aldehyde

~1600, ~1480 C=C Stretch Aromatic Ring

~1250, ~1160 C-N / C-O Stretch Carbamate
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation patterns.

Parameter Value

Molecular Weight 221.25

Exact Mass 221.1052

Predicted [M+H]⁺ 222.1125

Predicted [M+Na]⁺ 244.0944

Key Fragmentation

Loss of isobutylene (C₄H₈) from the Boc group

(m/z 165); Loss of the entire Boc group

(C₅H₉O₂) (m/z 122).

Chapter 3: Synthesis and Purification Protocols
The synthesis of tert-butyl (3-formylphenyl)carbamate can be approached from multiple

reliable routes. The choice of method often depends on the availability of starting materials and

desired scale. Here, we detail two field-proven protocols.

Protocol A: Boc Protection of 3-Aminobenzaldehyde
This is the most direct approach, relying on the reaction between a commercially available

amine and Di-tert-butyl dicarbonate (Boc₂O). The key to success is controlling the reaction

conditions to ensure selective mono-protection of the amine without side reactions involving the

aldehyde.

Figure 2: Workflow for Synthesis via Boc Protection

Step-by-Step Methodology:

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-

aminobenzaldehyde (1.0 eq).
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Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as

tetrahydrofuran (THF) or dichloromethane (DCM), at a concentration of approximately 0.5 M.

Reagent Addition: To the stirring solution, add Di-tert-butyl dicarbonate (1.1 eq) portion-wise

at room temperature. Rationale: Adding the Boc₂O slowly helps to control any potential

exotherm and ensures efficient mixing.

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

Quenching & Work-up: Upon completion, concentrate the reaction mixture under reduced

pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl,

saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes any unreacted

amine, while the base wash removes acidic byproducts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo to yield the crude product.

Purification: Purify the crude solid by flash column chromatography (eluting with a

hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexane) to afford the pure product.

Protocol B: Oxidation of a Benzylic Alcohol
This alternative route is useful if starting from (3-aminophenyl)methanol. The synthesis involves

a two-step process: Boc protection of the amine followed by a mild oxidation of the benzylic

alcohol to the aldehyde.

Step-by-Step Methodology:

Boc Protection: Protect the amine of (3-aminophenyl)methanol (1.0 eq) using Di-tert-butyl

dicarbonate (1.2 eq) in THF as described in Protocol A, Step 1-4, to yield tert-butyl (3-

(hydroxymethyl)phenyl)carbamate. Purify as necessary.[1]

Oxidation Setup: Dissolve the resulting alcohol, tert-butyl (3-

(hydroxymethyl)phenyl)carbamate (1.0 eq), in 1,2-dichloroethane (DCE).[1]
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Oxidant Addition: To the solution, add activated manganese dioxide (MnO₂) (10 eq).

Rationale: MnO₂ is a mild and selective oxidant for benzylic alcohols. A large excess is

required as it is a heterogeneous surface-mediated reaction, ensuring the reaction goes to

completion without over-oxidation to the carboxylic acid.[1]

Reaction: Stir the suspension vigorously at ambient temperature for 2-3 days. Monitor the

reaction by TLC.

Filtration and Purification: Upon completion, filter the reaction mixture through a pad of

Celite® to remove the solid MnO₂ and its byproducts. Wash the pad thoroughly with DCM.

Concentrate the filtrate and purify the residue by column chromatography as described in

Protocol A, Step 7.[1]

Chapter 4: Chemical Reactivity & Synthetic
Applications
The synthetic utility of tert-butyl (3-formylphenyl)carbamate stems from the orthogonal

reactivity of its two functional groups. The Boc-protected amine is stable to most nucleophilic

and basic conditions, allowing the aldehyde to be modified selectively. Conversely, the

aldehyde is stable to the acidic conditions required for Boc deprotection.

Aldehyde Reactions Boc-Group Reactions

tert-Butyl
(3-formylphenyl)carbamate

Reductive Amination
(R-NH₂, NaBH(OAc)₃)

Wittig Reaction
(Ph₃P=CHR)

Deprotection
(TFA or HCl)

Secondary/Tertiary Amine Product Alkene Product 3-Aminobenzaldehyde

Click to download full resolution via product page
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Figure 3: Key Reactivity Pathways

Transformations of the Aldehyde Group
Reductive Amination: This is one of the most powerful applications. The aldehyde can react

with a primary or secondary amine to form an imine/iminium ion intermediate, which is then

reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃).

This one-pot reaction is a cornerstone of drug discovery for building C-N bonds. This

compound has been used in this capacity for the synthesis of UDP-glucuronosyltransferase

1A inhibitors.[5]

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the

aldehyde to form secondary alcohols, providing a route to elaborate the carbon skeleton.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde

into an alkene, offering a reliable method for C=C bond formation with control over

stereochemistry.

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid using reagents like

potassium permanganate or reduced to a primary alcohol with sodium borohydride.

Deprotection of the Boc-Amine
The Boc group is reliably cleaved under acidic conditions. Treatment with trifluoroacetic acid

(TFA) in DCM at room temperature, or with HCl in an alcohol or dioxane, efficiently liberates the

free amine. This unmasks the 3-aminobenzaldehyde core, which can then participate in

subsequent reactions such as amide bond formation or further functionalization.

Application in Drug Discovery
This building block is prominently featured in the synthesis of advanced therapeutic agents. For

example, it has been utilized as a key intermediate in the development of covalent inhibitors for

histone lysine demethylase KDM5A, a target in cancer therapy. It also serves as a precursor for

creating complex linkers used in antibody-drug conjugates (ADCs), highlighting its importance

in the field of targeted cancer treatment.[1]

Chapter 5: Safety, Handling, and Storage
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Adherence to strict safety protocols is mandatory when working with any chemical reagent.

Hazard Identification & GHS Classification
Hazard Class GHS Pictogram Signal Word Hazard Statement

Acute Toxicity, Oral

(Category 3)

GHS06 (Skull and

Crossbones)
Danger

H301: Toxic if

swallowed

Skin Irritation

(Category 2)

GHS07 (Exclamation

Mark)
Warning

H315: Causes skin

irritation

Eye Irritation

(Category 2A)

GHS07 (Exclamation

Mark)
Warning

H319: Causes serious

eye irritation

Specific Target Organ

Toxicity

GHS07 (Exclamation

Mark)
Warning

H335: May cause

respiratory irritation

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust.

Personal Protective Equipment:

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for

integrity before use.

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or

smoke in the laboratory.

Storage and Stability
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For

long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is

recommended.
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Incompatibilities: Keep away from strong oxidizing agents.

Decomposition: Hazardous decomposition products upon combustion include carbon

monoxide, carbon dioxide, and nitrogen oxides.

Conclusion
Tert-butyl (3-formylphenyl)carbamate is a high-value building block whose utility is defined

by the strategic placement of its orthogonal functional groups. Its stability, predictable reactivity,

and well-defined properties make it an indispensable tool for researchers and drug

development professionals. By understanding its characteristics and applying the robust

protocols outlined in this guide, scientists can confidently integrate this compound into their

synthetic strategies to accelerate the discovery and development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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